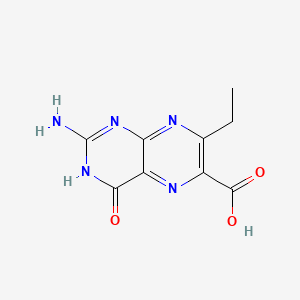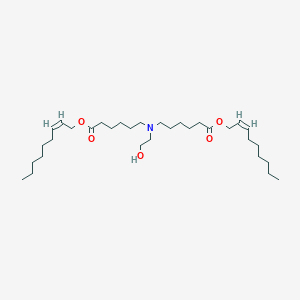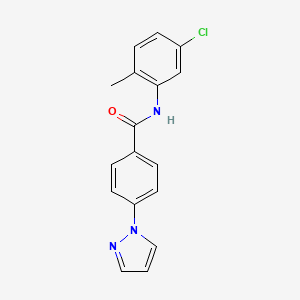
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is an organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the pteridine ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The molecular targets include enzymes involved in folate metabolism and DNA synthesis, making it a potential candidate for anticancer and antiviral therapies .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known anticancer drug that also targets folate metabolism.
Pemetrexed: Another anticancer agent with a similar mechanism of action.
Folic Acid: A vitamin involved in DNA synthesis and repair
Uniqueness
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridines.
Propiedades
Fórmula molecular |
C9H9N5O3 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
2-amino-7-ethyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N5O3/c1-2-3-4(8(16)17)12-5-6(11-3)13-9(10)14-7(5)15/h2H2,1H3,(H,16,17)(H3,10,11,13,14,15) |
Clave InChI |
LUJYHFQWPJDDMP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B13367532.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)

![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
